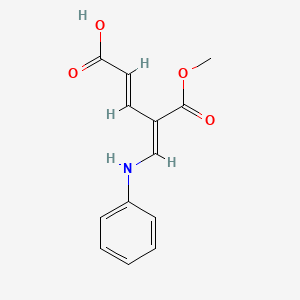

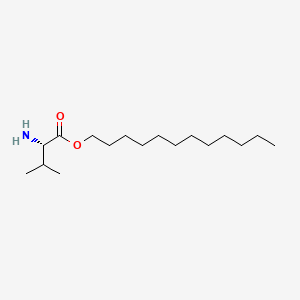

![molecular formula C50H86O21 B12100177 [2-Methyl-5-(2-methylbutanoyloxy)-6-[[4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 2-methylbutanoate](/img/structure/B12100177.png)

[2-Methyl-5-(2-methylbutanoyloxy)-6-[[4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 2-methylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tricolorin A is a bioactive resin glycoside known for its herbicidal properties.

Preparation Methods

Tricolorin A can be synthesized through interrupted Pummerer reaction-mediated glycosylation and one-pot relay glycosylation. The stepwise synthesis adopts a [2 + 2] assembly sequence, efficiently constructing all glycosidic bonds . The one-pot synthesis employs a relay glycosylation strategy, sequentially connecting two different glycosidic bonds with only one equivalent of an external activator .

Chemical Reactions Analysis

Tricolorin A undergoes various chemical reactions, including glycosylation. The interrupted Pummerer reaction-mediated glycosylation is a key reaction in its synthesis . Common reagents used in these reactions include glycosyl donors and acceptors, along with activators for the glycosylation process . The major products formed from these reactions are glycosidic bonds, which are crucial for the bioactivity of Tricolorin A .

Scientific Research Applications

Tricolorin A has been extensively studied for its herbicidal properties. It acts as a pre- and post-emergence plant growth inhibitor, displaying broad-spectrum weed control . It inhibits the germination of both monocotyledonous and dicotyledonous seeds and reduces dry plant biomass .

Mechanism of Action

The mechanism of action of Tricolorin A involves inhibiting seed respiration and photosynthesis, leading to reduced plant growth . It targets respiration pathways, making it an effective herbicide . In medicine, it may act as an osmotic laxative by increasing water elimination and peristalsis in the intestine .

Comparison with Similar Compounds

Properties

Molecular Formula |

C50H86O21 |

|---|---|

Molecular Weight |

1023.2 g/mol |

IUPAC Name |

[2-methyl-5-(2-methylbutanoyloxy)-6-[[4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 2-methylbutanoate |

InChI |

InChI=1S/C50H86O21/c1-9-12-18-21-30-22-19-16-14-13-15-17-20-23-32(52)66-40-35(55)31(24-51)65-50(69-41-37(57)34(54)28(7)62-48(41)64-30)43(40)71-49-44(68-46(60)26(5)11-3)42(39(29(8)63-49)67-45(59)25(4)10-2)70-47-38(58)36(56)33(53)27(6)61-47/h25-31,33-44,47-51,53-58H,9-24H2,1-8H3 |

InChI Key |

DWBKNMQALHFQLC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC(=O)C(C)CC)OC4C(C(C(C(O4)C)O)O)O)OC(=O)C(C)CC)OC5C(C(C(OC5O1)C)O)O)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

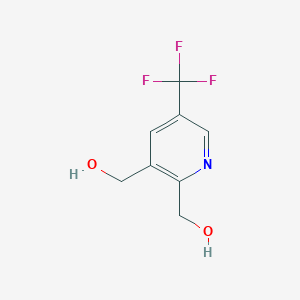

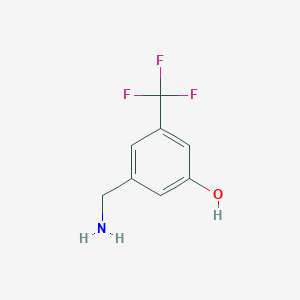

![2-[[6-[4-[2-(3,5-Dimethoxyphenyl)ethyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B12100139.png)

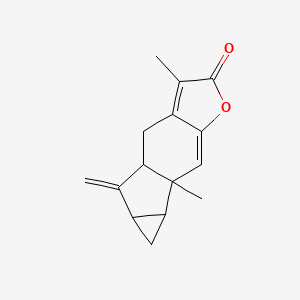

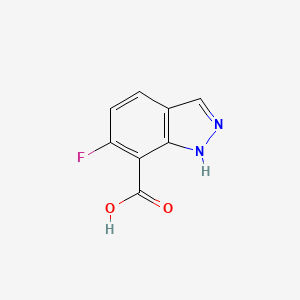

![1-[3-Methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone](/img/structure/B12100149.png)

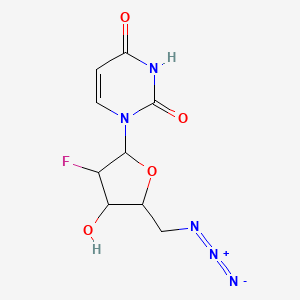

![[2-(9-Chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate;hydrate](/img/structure/B12100172.png)

![4-Ethyl-8-methoxy-6-trimethylsilyl-1,3-dihydropyrano[3,4-c]pyridine-3,4-diol](/img/structure/B12100179.png)